2H-Pyran-2-acetic acid, alpha,5-diethyl-6-[(1S,2S,3S,5R)-5-[(2S,2'R,3'R,4S,5S,5'R)-5'-ethyloctahydro-2'-hydroxy-5'-[(1S)-1-hydroxybutyl]-2,3',4-trimethyl[2,2'-bifuran]-5-yl]-2-hydroxy-1,3-dimethyl-4-oxoheptyl]tetrahydro-2,4-dihydroxy-3-methyl-, (alphaR,2R,3S,4R,5S,6R)- 2H-Pyran-2-acetic acid, alpha,5-diethyl-6-[(1S,2S,3S,5R)-5-[(2S,2'R,3'R,4S,5S,5'R)-5'-ethyloctahydro-2'-hydroxy-5'-[(1S)-1-hydroxybutyl]-2,3',4-trimethyl[2,2'-bifuran]-5-yl]-2-hydroxy-1,3-dimethyl-4-oxoheptyl]tetrahydro-2,4-dihydroxy-3-methyl-, (alphaR,2R,3S,4R,5S,6R)- 2H-Pyran-2-acetic acid, alpha,5-diethyl-6-[(1S,2S,3S,5R)-5-[(2S,2'R,3'R,4S,5S,5'R)-5'-ethyloctahydro-2'-hydroxy-5'-[(1S)-1-hydroxybutyl]-2,3',4-trimethyl[2,2'-bifuran]-5-yl]-2-hydroxy-1,3-dimethyl-4-oxoheptyl]tetrahydro-2,4-dihydroxy-3-methyl-, (alphaR,2R,3S,4R,5S,6R)- is a natural product found in Streptomyces with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC13720605
InChI: InChI=1S/C38H68O11/c1-12-17-28(39)36(16-5)19-21(7)38(46,49-36)35(11)18-20(6)32(47-35)25(13-2)30(41)22(8)29(40)23(9)33-26(14-3)31(42)24(10)37(45,48-33)27(15-4)34(43)44/h20-29,31-33,39-40,42,45-46H,12-19H2,1-11H3,(H,43,44)/t20-,21+,22-,23-,24-,25-,26-,27-,28-,29+,31-,32-,33+,35-,36+,37+,38+/m0/s1
SMILES: CCCC(C1(CC(C(O1)(C2(CC(C(O2)C(CC)C(=O)C(C)C(C(C)C3C(C(C(C(O3)(C(CC)C(=O)O)O)C)O)CC)O)C)C)O)C)CC)O
Molecular Formula: C38H68O11
Molecular Weight: 700.9 g/mol

2H-Pyran-2-acetic acid, alpha,5-diethyl-6-[(1S,2S,3S,5R)-5-[(2S,2'R,3'R,4S,5S,5'R)-5'-ethyloctahydro-2'-hydroxy-5'-[(1S)-1-hydroxybutyl]-2,3',4-trimethyl[2,2'-bifuran]-5-yl]-2-hydroxy-1,3-dimethyl-4-oxoheptyl]tetrahydro-2,4-dihydroxy-3-methyl-, (alphaR,2R,3S,4R,5S,6R)-

CAS No.:

Cat. No.: VC13720605

Molecular Formula: C38H68O11

Molecular Weight: 700.9 g/mol

* For research use only. Not for human or veterinary use.

2H-Pyran-2-acetic acid, alpha,5-diethyl-6-[(1S,2S,3S,5R)-5-[(2S,2'R,3'R,4S,5S,5'R)-5'-ethyloctahydro-2'-hydroxy-5'-[(1S)-1-hydroxybutyl]-2,3',4-trimethyl[2,2'-bifuran]-5-yl]-2-hydroxy-1,3-dimethyl-4-oxoheptyl]tetrahydro-2,4-dihydroxy-3-methyl-, (alphaR,2R,3S,4R,5S,6R)- -

Specification

Molecular Formula C38H68O11
Molecular Weight 700.9 g/mol
IUPAC Name (2R)-2-[(2R,3S,4R,5S,6R)-5-ethyl-6-[(2S,3S,4S,6R)-6-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxybutyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2,4-dihydroxy-3-methyloxan-2-yl]butanoic acid
Standard InChI InChI=1S/C38H68O11/c1-12-17-28(39)36(16-5)19-21(7)38(46,49-36)35(11)18-20(6)32(47-35)25(13-2)30(41)22(8)29(40)23(9)33-26(14-3)31(42)24(10)37(45,48-33)27(15-4)34(43)44/h20-29,31-33,39-40,42,45-46H,12-19H2,1-11H3,(H,43,44)/t20-,21+,22-,23-,24-,25-,26-,27-,28-,29+,31-,32-,33+,35-,36+,37+,38+/m0/s1
Standard InChI Key NZJHONRWXITMMC-LPMSCSBASA-N
Isomeric SMILES CCC[C@@H]([C@]1(C[C@H]([C@@](O1)([C@@]2(C[C@@H]([C@H](O2)[C@@H](CC)C(=O)[C@@H](C)[C@H]([C@H](C)[C@@H]3[C@H]([C@H]([C@@H]([C@@](O3)([C@@H](CC)C(=O)O)O)C)O)CC)O)C)C)O)C)CC)O
SMILES CCCC(C1(CC(C(O1)(C2(CC(C(O2)C(CC)C(=O)C(C)C(C(C)C3C(C(C(C(O3)(C(CC)C(=O)O)O)C)O)CC)O)C)C)O)C)CC)O
Canonical SMILES CCCC(C1(CC(C(O1)(C2(CC(C(O2)C(CC)C(=O)C(C)C(C(C)C3C(C(C(C(O3)(C(CC)C(=O)O)O)C)O)CC)O)C)C)O)C)CC)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Inostamycin A is characterized by a highly oxygenated, stereochemically complex framework. Key structural attributes include:

PropertyValue
Molecular FormulaC₃₈H₆₈O₁₁
Molecular Weight700.95 g/mol (sodium salt: 722.93 g/mol)
CAS Registry Number129905-10-8 (free acid); 1884611-95-3 (sodium salt)
IUPAC Name(2R)-2-[(2R,3S,4R,5S,6R)-5-ethyl-6-[(2S,3S,4S,6R)-6-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxybutyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2,4-dihydroxy-3-methyloxan-2-yl]butanoic acid

The molecule contains 12 stereogenic centers, contributing to its conformational rigidity and specificity in biological interactions .

Stereochemical Configuration

Critical stereochemical features include:

  • C20 and C16 quaternary carbons, installed via diastereoselective transmetallation reactions during synthesis .

  • A tetrahydropyran core linked to bifuran and oxolane subunits, facilitating membrane permeability .

Synthesis and Structural Elucidation

Total Synthesis

The first total synthesis of Inostamycin A was achieved in 2016 through a retrosynthetic strategy involving aldol condensation and stereocontrolled fragment coupling :

Key Steps:

  • Aldol Condensation: Coupling of aldehyde 3 and ethyl ketone 4 via lithium enolate formation, achieving anti-stereoselectivity .

  • Transmetallation: Use of LaCl₃ to install quaternary carbons at C20 and C16 through iodide-to-ketone additions .

  • Functional Group Manipulation: Sequential oxidation, reduction, and protection steps to assemble the polyether backbone .

Table 1: Synthesis Highlights

StepReagents/ConditionsYield (%)Reference
Aldol CouplingLiHMDS, THF, -78°C72
C20 Quaternary CenterLaCl₃, ZnEt₂, Et₂O85
Final DeprotectionTFA, CH₂Cl₂91

Pharmacological Activities

Anticancer Mechanisms

Inostamycin A exhibits multimodal anticancer effects:

Inhibition of Phosphatidylinositol Turnover

  • Target: CDP-diacylglycerol:inositol transferase (IC₅₀ = 0.02 µg/ml in vitro) .

  • Effect: Suppresses phosphatidylinositol synthesis, leading to G₁ cell cycle arrest via cyclin D1 downregulation .

Apoptosis Potentiation

  • TRAIL Synergy: Upregulates DR5 expression, enhancing caspase-3 activation in HCT116 colorectal cancer cells (3-fold increase in apoptosis at 0.5 µg/ml) .

  • Paclitaxel Chemosensitization: Reduces paclitaxel IC₅₀ in Ms-1 lung carcinoma cells from 10 nM to 2.5 nM .

Table 2: Anticancer Activity Profile

Cell LineEffectIC₅₀ (µg/ml)Reference
A431 (epidermoid)Inhibition of PI turnover0.5
HCT116 (colon)TRAIL-induced apoptosis enhancement0.3
Ms-1 (lung)G₁ arrest induction0.1

Antimicrobial Activity

  • Gram-positive bacteria: MIC values range from 0.07–0.5 µg/ml against Staphylococcus aureus and Bacillus subtilis .

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